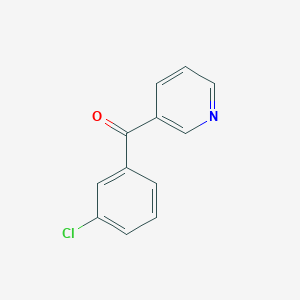

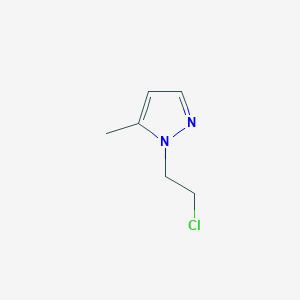

1-(2-chloroethyl)-5-methyl-1H-pyrazole

Overview

Description

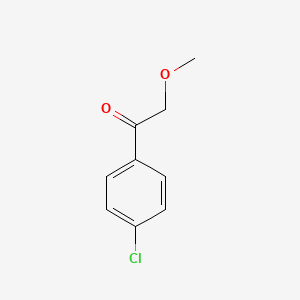

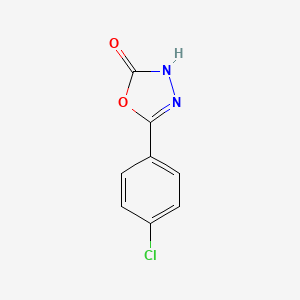

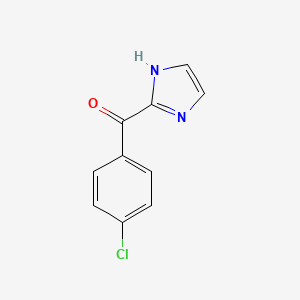

1-(2-chloroethyl)-5-methyl-1H-pyrazole is a useful research compound. Its molecular formula is C6H9ClN2 and its molecular weight is 144.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Ligand Design

- 1-(2-chloroethyl)-5-methyl-1H-pyrazole and related pyrazoles are utilized in synthetic chemistry for creating functionalized compounds with various substituents. These compounds serve as precursors for more complex molecules, particularly in ligand design. One approach involves coupling protected alkynols with acid chlorides to form alkynyl ketones, which react with hydrazine to create the pyrazole nucleus. These pyrazoles, with chlorides at C3, are useful in nucleophilic substitution reactions to produce polyfunctional pyrazoles. Such pyrazoles have applications in ligand design, where a ligating side chain is placed on a ring carbon, offering a unique steric environment for metal binding (Grotjahn et al., 2002).

Structural and Computational Studies

- Pyrazole derivatives, including those structurally similar to this compound, have been the subject of detailed structural and computational studies. For instance, the synthesis, crystal structure, and computational analysis of certain pyrazole compounds demonstrate the importance of these compounds in understanding molecular interactions and stability. Theoretical calculations, including density-functional-theory (DFT) and gauge-including atomic orbital (GIAO) methods, are commonly employed to investigate these compounds (Shen et al., 2012).

Anticancer and Biological Studies

- This compound derivatives are explored for their potential biological activities, particularly in cancer research. Derivatives of this compound serve as intermediates in synthesizing biologically active compounds, which may act as small molecule inhibitors in cancer therapy. The optimization of synthetic routes for these derivatives is crucial for industrial production and for developing more effective anticancer agents (Liu et al., 2017).

Inhibitors and Corrosion Studies

- Pyrazole derivatives, including variants of this compound, are investigated as corrosion inhibitors. Their effectiveness in protecting metals like steel from corrosion in acidic environments is a significant area of research. The compounds show potential in reducing corrosion rates, with their efficiency often increasing with concentration. Understanding their interaction with metal surfaces contributes to developing more effective corrosion inhibitors for industrial applications (Bouklah et al., 2005).

Pharmaceutical Applications

- Derivatives of this compound are also notable in the pharmaceutical industry. They have been studied for their potential applications in treating diseases like diabetes, showcasing their significance in developing new therapeutic agents. The synthesis and characterization of these compounds, along with their biological evaluation for activities like α-glucosidase inhibition, contribute to the ongoing research in medicinal chemistry (Ibraheem et al., 2020).

Properties

IUPAC Name |

1-(2-chloroethyl)-5-methylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2/c1-6-2-4-8-9(6)5-3-7/h2,4H,3,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDWVCTCNJGSFCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=NN1CCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90548820 | |

| Record name | 1-(2-Chloroethyl)-5-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90548820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96450-54-3 | |

| Record name | 1-(2-Chloroethyl)-5-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90548820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.